Thallium(3+) phosphate
Description
Historical Context of Thallium(III) Chemistry in Phosphate (B84403) Systems
The foundational research on simple, anhydrous thallium(III) phosphate (TlPO₄) was established in the mid-20th century. A pivotal moment in the understanding of this compound came in 1956, when R.C.L. Mooney determined the crystal structure of anhydrous thallic phosphate through X-ray diffraction. materialsproject.orggovinfo.gov This work revealed that TlPO₄ is isostructural with InPO₄, crystallizing in the orthorhombic space group Cmcm. materialsproject.org
Mooney's research provided the first detailed atomic arrangement for thallium(III) phosphate, showing that the thallium(III) ion (Tl³⁺) is bonded to six oxygen atoms in an octahedral formation. These TlO₆ octahedra share corners with six phosphate (PO₄) tetrahedra and edges with two other TlO₆ octahedra. materialsproject.org The phosphate group (P⁵⁺) is bonded to four oxygen atoms, forming tetrahedra that connect to the surrounding TlO₆ octahedra. materialsproject.org This early structural elucidation laid the groundwork for all subsequent studies on this and related compounds.
Further investigations in the early 2000s explored the crystallization of hydrated forms of thallium(III) phosphate, such as TlPO₄·nH₂O (where n ≤ 0.5). researchgate.net These studies, using X-ray powder diffraction and thermogravimetric analysis, indicated that the presence of water molecules in the crystal lattice could cause measurable variations in the cell dimensions compared to the anhydrous salt originally described by Mooney. researchgate.net High-temperature mass spectrometry studies also investigated the thermal behavior of TlPO₄, noting that it loses oxygen upon heating and transforms into thallium(I) polyphosphate. researchgate.net
Table 1: Crystallographic Data for Anhydrous Thallium(III) Phosphate (TlPO₄) This interactive table provides the fundamental crystallographic parameters for anhydrous TlPO₄ as determined by X-ray diffraction.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | materialsproject.org |
| Space Group | Cmcm | materialsproject.org |
| Lattice Constants | a = 5.395 Å, b = 8.01 Å, c = 7.071 Å | crystallography.net |
| Formula Units (Z) | 4 | |
| Tl-O Bond Lengths | 2.14 Å (x2), 2.32 Å (x4) | materialsproject.org |
| P-O Bond Lengths | 1.52 Å (x2), 1.56 Å (x4) | materialsproject.org |
Significance and Scope of Current Research on Thallium(III) Phosphate Compounds
While research on the simple binary TlPO₄ compound is not extensive, the chemistry of thallium(III) within more complex phosphate-containing frameworks is a significant and active area of modern inorganic chemistry. Current research predominantly focuses on the synthesis and characterization of large, intricate molecules known as polyoxometalates (POMs) that incorporate thallium(III) ions.
These complex anions, such as tungstophosphates and polyoxopalladates, are of interest for their diverse structures and potential applications in materials science and catalysis. orientjchem.org A significant aspect of this research is the synthesis of novel, large molecular structures where Tl³⁺ ions are "sandwiched" between or encapsulated within phosphate-containing inorganic ligands. For example, the dithallium(III)-containing 30-tungsto-4-phosphate, [Tl₂Na₂(H₂O)₂{P₂W₁₅O₅₆}₂]¹⁶⁻, has been synthesized and represents one of the few structurally characterized discrete thallium-containing polyoxometalates. acs.org In this structure, two octahedrally coordinated Tl³⁺ ions are held between two trilacunary {P₂W₁₅} Wells-Dawson fragments. acs.org
Another frontier involves the creation of phosphate-capped nanocages containing thallium(III). Researchers have successfully synthesized and characterized compounds like [TlPd₁₂O₈(PO₄)₈]¹³⁻, a phosphate-capped 12-palladate nanocube. researchgate.netacs.org The synthesis of these complex structures often involves the reaction of a thallium(III) salt, such as thallium(III) nitrate, with other metal precursors in a phosphate buffer solution at controlled pH and temperature. unito.it
A key tool in the characterization of these complex thallium(III) phosphate compounds is multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ³¹P and ²⁰⁵Tl NMR are crucial for confirming the stability of these large polyanions in solution and for studying the interactions between the thallium and phosphorus atoms. acs.orgresearchgate.netacs.org For instance, the observation of spin-spin coupling between ³¹P and ²⁰⁵Tl provides direct evidence of the Tl-O-P bonding within the molecular framework. researchgate.netacs.org
Table 2: Examples of Modern Thallium(III) Phosphate-Containing Compounds This interactive table showcases complex polyoxometalate structures incorporating thallium(III) and phosphate groups, highlighting the focus of current research.
| Compound Formula | Structural Description | Key Characterization Techniques | Reference |
| [Tl₂Na₂(H₂O)₂{P₂W₁₅O₅₆}₂]¹⁶⁻ | Dithallium(III)-containing 30-tungsto-4-phosphate; sandwich-type structure. | Single-crystal X-ray diffraction, ³¹P and ²⁰³⁄²⁰⁵Tl NMR | acs.org |
| [TlPd₁₂O₈(PO₄)₈]¹³⁻ | Thallium(III)-encapsulated phosphate-capped 12-palladate nanocube. | Single-crystal X-ray diffraction, ³¹P and ²⁰⁵Tl NMR | researchgate.netacs.org |
| [Tl₂{B-β-SiW₈O₃₀(OH)}₂]¹²⁻ | Dithallium(III)-containing silicotungstate. | ²⁰³⁄²⁰⁵Tl NMR, ESI-MS, Electrochemistry | researchgate.net |
Properties
CAS No. |
51833-34-2 |
|---|---|
Molecular Formula |
O4PTl |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
thallium(3+);phosphate |
InChI |
InChI=1S/H3O4P.Tl/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |
InChI Key |
GOEFKRMMROGLSO-UHFFFAOYSA-K |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[Tl+3] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth of Thallium Iii Phosphate Compounds
Solid-State Synthesis Approaches for Thallium(III) Phosphate (B84403) Systems
Solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at elevated temperatures to produce the desired compound. This approach typically yields anhydrous thallium(III) phosphate with purities in the range of 80–90%. vulcanchem.com The crystallinity of the final product can be variable, depending on the reaction conditions. vulcanchem.com
High-Temperature Reaction Conditions and Parameters
The solid-state synthesis of phosphates involves mixing precursor powders and heating them at high temperatures in a furnace. For phosphates like Li₃PO₄, this process can involve gradual heating at temperatures ranging from 200°C to over 775°C for several hours to ensure a complete reaction and the formation of the desired crystalline phase. neliti.com The mixture is often ground together to increase the contact surface area between the reactants. neliti.com After heating, the molten or sintered product may be quenched rapidly, for instance in liquid nitrogen, to obtain specific phases. neliti.com While specific parameters for thallium(III) phosphate are not extensively detailed in available literature, the general principles of solid-state synthesis for other metal phosphates provide a framework for the conditions required. The process relies on thermal energy to drive the diffusion of ions between the solid reactants.
Precursor Selection and Stoichiometric Control
Careful selection of precursors and precise stoichiometric control are critical for the successful synthesis of pure thallium(III) phosphate via solid-state reaction. Precursors are typically stable, easily decomposable salts such as oxides, carbonates, nitrates, or ammonium phosphates. For the synthesis of metal phosphates, common precursors include metal carbonates (e.g., Li₂CO₃) and ammonium phosphates (e.g., NH₄H₂PO₄). neliti.com
The key is to choose a combination of a thallium(III) compound and a phosphate source that will react cleanly and completely. For example, a potential reaction could involve thallium(III) oxide (Tl₂O₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄). The stoichiometry of the reactants must be carefully calculated and measured to ensure the molar ratio corresponds to the desired TlPO₄ product. Inadequate control can lead to the formation of impurity phases. The mixture of the solid precursors is thoroughly ground to ensure homogeneity before the high-temperature treatment. neliti.com
Table 1: Comparison of General Solid-State Synthesis Parameters for Metal Phosphates
| Parameter | Description | Typical Values/Ranges | Reference |
|---|---|---|---|
| Precursors | Starting solid materials for the reaction. | Metal Carbonates, Metal Oxides, Ammonium Phosphates | neliti.com |
| Temperature Profile | Heating regimen used for the reaction. | Gradual heating from 200°C to >775°C | neliti.com |
| Atmosphere | Gaseous environment during heating. | Air, Inert Atmosphere (e.g., Argon) | Generic Solid-State Practice |
| Quenching | Rapid cooling of the product. | Liquid Nitrogen or Air Cooling | neliti.com |
Solution-Based Synthesis Techniques for Thallium(III) Phosphate Compounds
Solution-based techniques offer alternative routes to synthesize thallium(III) phosphate, often providing better control over particle size, morphology, and crystallinity at lower temperatures compared to solid-state methods.
Hydrothermal Synthesis Methods
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically within a sealed vessel called an autoclave. This method is effective for producing highly crystalline, anhydrous thallium(III) phosphate with high purity, often reaching 95–98%. vulcanchem.com For other metal phosphates, hydrothermal synthesis has been used to create specific crystal morphologies, such as nanorods, by controlling parameters like temperature and reaction time. mdpi.com For instance, the synthesis of lanthanum phosphate (LaPO₄) nanorods has been demonstrated at temperatures between 90°C and 160°C. mdpi.com The temperature influences the rate of crystallization and the growth of the crystals, with higher temperatures leading to faster, more irregular growth. mdpi.com This technique allows for the formation of stable crystalline phases directly from a solution.
Co-precipitation Techniques for Thallium(III) Phosphate Formation
Co-precipitation is a widely used method to synthesize inorganic materials from aqueous solutions. It involves dissolving soluble precursors, typically a metal salt and a phosphate source, and then adding a precipitating agent to induce the simultaneous precipitation of the components to form the desired compound. For the synthesis of other metal phosphates, such as lithium phosphate (Li₃PO₄), precursors like lithium carbonate (Li₂CO₃) and trisodium phosphate (Na₃PO₄·12H₂O) have been used. mdpi.com
The process is highly dependent on the pH of the solution, which is controlled by the addition of a base like ammonium hydroxide (B78521) or sodium hydroxide. youtube.comresearchgate.net A constant pH is often maintained during the precipitation process. youtube.com After precipitation, the solid is separated from the solution by filtration, washed to remove byproducts, and then dried. A final calcination step at an elevated temperature is often required to obtain the final crystalline product. youtube.com This method is advantageous for producing fine, homogeneous powders.
Crystallization from Solution: pH and Temperature Dependencies
The crystallization of thallium(III) phosphate from a solution is significantly influenced by factors such as pH and temperature. Research on the crystallization of TlPO₄·nH₂O (with n ≤ 0.5) involved preparing powders from a mixture of phosphoric acid and a concentrated solution of thallium(III) nitrate, followed by heating. researchgate.net
Generally, in the crystallization of materials from solution, pH is a critical variable. For protein crystallization, for example, changes in pH over a narrow range can alter crystal numbers by orders of magnitude. nih.gov The solubility of a compound is often pH-dependent, which in turn affects the level of supersaturation—a key driving force for nucleation and crystal growth. nih.gov Temperature also plays a crucial role; it affects both the solubility of the precursors and the kinetics of nucleation and growth. nih.gov In the solvothermal synthesis of iron phosphate, a decrease in solution pH during the reaction was observed to lead to a dissolution-recrystallization process, which transformed aggregated nanocrystals into larger, single crystals. ucr.edu This highlights the dynamic interplay between solution conditions and the final crystal properties.
Table 2: Overview of Solution-Based Synthesis Methods for Phosphates
| Method | Key Parameters | Typical Product Characteristics | Reference |
|---|---|---|---|
| Hydrothermal | Temperature (e.g., 90-160°C), Pressure, Reaction Time | High Purity (95-98%), High Crystallinity, Anhydrous | vulcanchem.commdpi.com |
| Co-precipitation | Precursor Concentration, pH (e.g., pH 9-13), Temperature (e.g., 90°C) | Homogeneous, Fine Powders, Nanoscale Particles | mdpi.comyoutube.com |
| Crystallization from Solution | pH, Temperature, Supersaturation | Variable Crystallinity and Hydration State | researchgate.netnih.gov |
Formation Mechanisms of Thallium(III) Phosphate Crystal Structures
The precise formation mechanism of simple thallium(III) phosphate (TlPO₄) crystals from aqueous solutions is not extensively detailed in the current scientific literature. However, based on general principles of crystallization for inorganic salts and the synthesis conditions reported for related compounds, a plausible pathway can be inferred. The process is governed by two fundamental stages: nucleation and crystal growth.
Nucleation is the initial step where thallium(III) and phosphate ions in a supersaturated solution begin to aggregate into small, stable clusters or nuclei. The formation of these nuclei is a critical energy barrier that must be overcome. The rate of nucleation is highly dependent on the level of supersaturation, temperature, and the presence of any impurities or seeding crystals. For thallium(III) phosphate, the high tendency of Tl³⁺ for hydrolysis in aqueous solutions, starting at a low pH, suggests that the formation of hydroxo complexes may precede or compete with the formation of phosphate nuclei.
Crystal growth follows nucleation, where more Tl³⁺ and PO₄³⁻ ions from the solution deposit onto the existing nuclei, causing them to grow in size. This process continues until the concentration of the ions in the solution drops to the saturation point. The morphology and quality of the resulting crystals are influenced by the rate of growth, which in turn is affected by factors such as temperature, reactant concentration, and the rate of stirring.
An investigation into thallium(III) phosphate powders prepared through different techniques revealed that the presence of water in the crystal structure can cause measurable variations in the cell dimensions compared to the anhydrous salt. This suggests that the hydration state of the thallium(III) ion and the incorporation of water molecules play a significant role in the crystallization process and the final structure of the solid material.
Design and Synthesis of Complex Thallium(III)-Phosphate Frameworks
The design and synthesis of complex thallium(III)-phosphate frameworks involve the strategic use of thallium(III) ions as integral components within larger, intricate structures like polyoxopalladates and polyoxometalates. These frameworks are of interest for their potential applications in catalysis, materials science, and medicine.
Thallium(III)-encapsulated polyoxopalladates (POPs) are a class of complex inorganic compounds where a thallium(III) ion is enclosed within a cage-like structure formed by palladium and phosphate units. The synthesis of these compounds demonstrates a sophisticated self-assembly process in solution.
Three notable thallium(III)-containing polyoxopalladates have been synthesized and characterized: the phosphate-capped 12-palladate nanocube [TlPd₁₂O₈(PO₄)₈]¹³⁻ (TlPd₁₂P₈) and the 23-palladate double-cube [Tl₂Pd₂₃P₁₄O₇₀(OH)₂]²⁰⁻ (Tl₂Pd₂₃P₁₄). researchgate.netnih.gov These compounds are synthesized by reacting Tl(NO₃)₃·3H₂O with Pd(NO₃)₂ in a sodium phosphate solution under controlled temperature and pH conditions. researchgate.net
The formation of the cuboid TlPd₁₂P₈ is achieved at a pH of 7.0, while the double-cube Tl₂Pd₂₃P₁₄ is formed when the pH of the solution is decreased to 4.5. researchgate.net This pH-dependent synthesis highlights the delicate balance of species in solution that dictates the final structure of the polyoxopalladate. The resulting compounds are isolated as hydrated sodium salts and have been characterized in both the solid state and in solution. researchgate.net
| Compound | Synthesis pH | Key Reactants | Resulting Structure |
|---|---|---|---|
| [TlPd₁₂O₈(PO₄)₈]¹³⁻ | 7.0 | Tl(NO₃)₃·3H₂O, Pd(NO₃)₂ | Phosphate-capped 12-palladate nanocube |
| [Tl₂Pd₂₃P₁₄O₇₀(OH)₂]²⁰⁻ | 4.5 | Tl(NO₃)₃·3H₂O, Pd(NO₃)₂ | 23-palladate double-cube |
Polyoxometalates (POMs) are a diverse class of anionic metal-oxo clusters. The incorporation of thallium(III) into these structures has led to novel compounds with unique properties. A significant example is the discrete 16-tungsto-2-silicate [Tl₂{B-β-SiW₈O₃₀(OH)}₂]¹²⁻. mpg.deresearchgate.netresearchgate.net This compound represents the first structurally characterized discrete thallium-containing polyoxometalate. mpg.deresearchgate.netresearchgate.net
In this structure, two octahedrally coordinated Tl³⁺ ions are sandwiched between two lacunary {B-β-SiW₈} Keggin-type fragments. mpg.de The synthesis of this polyanion involves the reaction of Tl³⁺ ions with lacunary heteropolytungstates in an aqueous solution. researchgate.net A key challenge in the synthesis is the high tendency of Tl³⁺ to hydrolyze, which necessitates careful control of the reaction conditions to favor the formation of the desired POM structure. researchgate.net
Another example is the dithallium(III)-containing 30-tungsto-4-phosphate, [Tl₂Na₂(H₂O)₂(P₂W₁₅O₅₆)₂]¹⁶⁻. In this structure, two octahedrally coordinated Tl³⁺ ions are sandwiched between two trilacunary {P₂W₁₅} Wells–Dawson fragments.
| Compound | Structural Feature | Key Building Blocks |
|---|---|---|
| [Tl₂{B-β-SiW₈O₃₀(OH)}₂]¹²⁻ | Two Tl³⁺ ions sandwiched between two tungstosilicate fragments | Lacunary {B-β-SiW₈} Keggin-type fragments |
| [Tl₂Na₂(H₂O)₂(P₂W₁₅O₅₆)₂]¹⁶⁻ | Two Tl³⁺ ions sandwiched between two tungstophosphate fragments | Trilacunary {P₂W₁₅} Wells–Dawson fragments |
Advanced Structural Characterization of Thallium Iii Phosphate Systems
X-ray Diffraction Studies of Thallium(III) Phosphate (B84403) Materials
X-ray diffraction (XRD) stands as the cornerstone technique for the structural analysis of crystalline solids like thallium(III) phosphate. By analyzing the patterns of scattered X-rays from a sample, researchers can deduce the arrangement of atoms, measure the distances between them, and identify the symmetry of the crystal lattice. Both single-crystal and powder XRD methods have been instrumental in characterizing TlPO₄ systems.
The definitive crystal structure of anhydrous thallium(III) phosphate was determined by R. C. L. Mooney using single-crystal X-ray diffraction. materialsproject.orgiucr.org This powerful technique provides the most precise and unambiguous structural data, allowing for the absolute determination of atomic positions within the unit cell.
The study revealed that anhydrous TlPO₄ crystallizes in the orthorhombic system, which is characterized by three unequal crystallographic axes at right angles to each other. The specific space group was identified as Cmcm (No. 63), a centrosymmetric space group that dictates the symmetry operations applicable to the crystal lattice. materialsproject.org The determination of the space group and the precise coordinates of the thallium, phosphorus, and oxygen atoms provides the absolute structure of the compound.
Table 1: Crystallographic Data for Anhydrous Thallium(III) Phosphate (TlPO₄)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Cmcm (No. 63) |
| Lattice Parameter a (Å) | 5.42 |
| Lattice Parameter b (Å) | 8.09 |
| Lattice Parameter c (Å) | 7.16 |
| Unit Cell Volume (ų) | 314.17 |
| Formula Units (Z) | 4 |
Data sourced from the Materials Project, citing the work of R.C.L. Mooney (1956). materialsproject.org
While single-crystal XRD provides the foundational structural solution, powder X-ray diffraction (PXRD) is a more commonly used technique for routine phase identification, assessment of sample purity, and refinement of lattice parameters. libretexts.org In a PXRD experiment, a polycrystalline (powder) sample is irradiated with X-rays, and the resulting diffraction pattern is a unique fingerprint of the crystalline phases present.
For anhydrous TlPO₄, a calculated powder diffraction pattern based on the single-crystal data would show a distinct set of peaks at specific 2θ angles, corresponding to the lattice spacings of the orthorhombic Cmcm structure. Experimental PXRD patterns of synthesized thallium(III) phosphate can be compared to this standard pattern to confirm the identity and purity of the material.
Furthermore, techniques like Rietveld refinement can be applied to high-quality experimental powder data. This method involves fitting the entire experimental diffraction profile to a calculated profile based on the known crystal structure, allowing for the precise refinement of lattice parameters. upc.edu Studies on hydrated thallium(III) phosphate have shown that the presence of water in the crystal structure leads to measurable variations in the unit cell dimensions, a phenomenon readily quantifiable by PXRD. researchgate.net
The single-crystal structure determination provides a detailed view of the local coordination environments of the thallium(III) and phosphate ions. materialsproject.org
The Thallium(III) ion (Tl³⁺) is found in an octahedral coordination environment, bonded to six oxygen atoms (TlO₆). materialsproject.org Each of these oxygen atoms belongs to a different phosphate group. The TlO₆ octahedra are slightly distorted, with two shorter Tl-O bonds measuring 2.14 Å and four longer Tl-O bonds at 2.32 Å. materialsproject.org This six-coordinate geometry is common for trivalent metal ions of similar size.
The Phosphate group (PO₄³⁻) exists as a regular tetrahedron, with the phosphorus atom at the center covalently bonded to four oxygen atoms. materialsproject.org The P-O bond lengths are also not all identical, with two shorter bonds of 1.52 Å and two longer bonds of 1.56 Å. materialsproject.org Each PO₄ tetrahedron is, in turn, connected to six different TlO₆ octahedra.
Table 2: Coordination and Bond Data for Anhydrous TlPO₄
| Ion | Coordination Number | Coordination Geometry | Bonding Atoms | Bond Lengths (Å) |
|---|---|---|---|---|
| Tl³⁺ | 6 | Octahedral | O²⁻ | 2.14 (x2), 2.32 (x4) |
| P⁵⁺ | 4 | Tetrahedral | O²⁻ | 1.52 (x2), 1.56 (x2) |
Data sourced from the Materials Project. materialsproject.org
In this framework, the TlO₆ octahedra share corners with six different PO₄ tetrahedra. materialsproject.org This corner-sharing linkage is a common motif in many phosphate and silicate (B1173343) minerals. Additionally, the TlO₆ octahedra share edges with two neighboring TlO₆ octahedra, forming chains of octahedra. materialsproject.org This combination of corner-sharing between different polyhedra (TlO₆ and PO₄) and edge-sharing between similar polyhedra (TlO₆) creates a robust and dense three-dimensional network. This structural arrangement is comparable to that found in other trivalent metal phosphates and chromates, such as InPO₄. iucr.org
Research has shown that thallium(III) phosphate can incorporate water into its crystal structure, forming hydrated phases, specifically TlPO₄·nH₂O where n is less than or equal to 0.5. researchgate.net The investigation of these hydrated materials has been carried out using X-ray powder diffraction and thermogravimetric analysis.
The inclusion of water molecules within the crystal lattice has a discernible effect on the unit cell parameters. PXRD studies on TlPO₄ powders prepared by different techniques revealed measurable variations in the cell dimensions compared to the anhydrous salt. researchgate.net This indicates that the water molecules occupy specific sites within the crystal structure, causing a slight expansion or distortion of the lattice. Thermogravimetric analysis confirms the presence of water and allows for the quantification of the degree of hydration, which correlates with the observed changes in the lattice parameters.
The study of materials as a function of temperature is crucial for understanding their stability and potential phase transitions. Temperature-dependent X-ray diffraction is the primary technique used to investigate such phenomena. By collecting diffraction patterns at various temperatures, one can monitor changes in lattice parameters (thermal expansion) and detect abrupt structural changes indicative of a phase transition. researchgate.net
Currently, specific studies utilizing temperature-dependent X-ray diffraction or other thermal analysis techniques like Differential Scanning Calorimetry (DSC) to investigate phase transitions in anhydrous thallium(III) phosphate are not widely available in the reviewed literature. nih.govazonano.com Generally, such studies would reveal the thermal stability range of the orthorhombic phase, identify any polymorphic transformations at elevated temperatures, and determine the coefficients of thermal expansion. For many inorganic phosphates, high temperatures can induce phase transitions to different crystal systems or, eventually, decomposition. osti.gov Without specific experimental data for TlPO₄, its high-temperature behavior can only be inferred from the general behavior of similar metal phosphate compounds.
Neutron Diffraction Analysis for Light Atom Localization and Magnetic Structures
Neutron diffraction is a powerful technique for determining the crystal and magnetic structures of materials. Unlike X-rays, which are scattered by the electron cloud, neutrons are scattered by the atomic nucleus. This fundamental difference provides several advantages, particularly in the study of compounds containing both heavy and light elements, such as Thallium(III) phosphate.
One of the key strengths of neutron diffraction is its ability to accurately locate light atoms, such as oxygen, in the presence of heavy atoms like thallium. The scattering power of an atom for neutrons is not directly proportional to its atomic number. Consequently, the oxygen atoms in the phosphate groups of Thallium(III) phosphate would contribute significantly to the neutron diffraction pattern, allowing for a precise determination of P-O bond lengths and Tl-O-P bond angles. This is critical for understanding the geometry of the phosphate tetrahedra and their coordination with the thallium ions.
Another significant application of neutron diffraction is in the determination of magnetic structures. While Thallium(III) is a d¹⁰ ion and therefore non-magnetic, the possibility of magnetic ordering could arise from structural defects or the presence of impurities. Neutrons possess a magnetic moment, allowing them to be scattered by any ordered magnetic moments within a material. Should Thallium(III) phosphate exhibit any form of magnetic ordering, neutron diffraction would be the definitive technique to characterize it.
As of the current body of scientific literature, specific experimental neutron diffraction data for Thallium(III) phosphate is not widely reported. However, the application of this technique to other metal(III) phosphates has been instrumental in resolving their magnetic structures and understanding the superexchange interactions between metal ions mediated by the phosphate groups. researchgate.net
Table 1: Potential Insights from Neutron Diffraction of Thallium(III) Phosphate
| Structural Feature | Potential Information from Neutron Diffraction |
|---|---|
| Oxygen Atom Positions | Precise determination of P-O and Tl-O bond lengths and angles. |
| Hydrogen Atom Positions | Localization of hydrogen atoms from incorporated water molecules, revealing details of hydrogen bonding. |
| Magnetic Structure | Determination of any long-range magnetic ordering, should it exist. |
| Lattice Parameters | Accurate refinement of unit cell dimensions, sensitive to the presence of interstitial water. |
Electron Microscopy Techniques for Microstructural and Nanostructural Elucidation
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology, microstructure, and nanostructure of materials. These methods provide direct real-space imaging of the sample, offering information that is complementary to the average structural data obtained from diffraction techniques.
Scanning Electron Microscopy (SEM) would be employed to investigate the surface morphology of Thallium(III) phosphate powders or crystalline aggregates. This technique can reveal details about:
Particle Size and Distribution: Determining the average size and size distribution of the crystallites.
Crystal Habit: Observing the external shape of the crystals, which is a reflection of the internal crystal structure.
Surface Topography: Imaging the surface features, including any steps, defects, or intergrowths.
Transmission Electron Microscopy (TEM) offers higher resolution imaging and can provide information about the internal structure of Thallium(III) phosphate crystallites. Key applications of TEM in this context would include:
Nanostructure and Crystallinity: Imaging at the nanoscale to resolve individual nanocrystals and determine the degree of crystallinity.
Crystal Defects: Identifying the presence of dislocations, stacking faults, and grain boundaries within the crystals.
Selected Area Electron Diffraction (SAED): Obtaining diffraction patterns from individual crystallites to confirm the crystal structure and identify different phases or orientations.
High-Resolution Transmission Electron Microscopy (HRTEM) could provide even more detailed structural information, potentially allowing for the direct visualization of the crystal lattice of Thallium(III) phosphate. This would enable the direct measurement of lattice spacings and the visualization of atomic columns, offering a powerful tool for studying local structural variations and defects at the atomic scale.
While specific electron microscopy studies dedicated to Thallium(III) phosphate are not extensively documented in the literature, the application of these techniques to other phosphate materials has been crucial in understanding their formation, morphology, and the relationship between their microstructure and properties. researchgate.netacs.org For instance, in studies of other metal phosphates, SEM has been used to observe the growth and morphology of phosphate crystals in coatings. researchgate.net
Table 2: Application of Electron Microscopy Techniques to Thallium(III) Phosphate
| Technique | Information Obtainable |
|---|---|
| Scanning Electron Microscopy (SEM) | Particle size and shape, surface morphology, and topography. |
| Transmission Electron Microscopy (TEM) | Internal microstructure, crystallinity, presence of defects (dislocations, grain boundaries). |
| High-Resolution TEM (HRTEM) | Direct imaging of the crystal lattice, measurement of lattice fringes. |
| Selected Area Electron Diffraction (SAED) | Crystal structure determination from individual crystallites. |
Spectroscopic Investigations of Thallium Iii Phosphate Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy of Thallium(III) Phosphate (B84403) Systems
NMR spectroscopy serves as a powerful probe into the coordination environment, chemical bonding, and solution dynamics of thallium(III) phosphate complexes. The presence of NMR-active nuclei, specifically ³¹P and ²⁰⁵Tl, allows for a detailed investigation of both the phosphate anion and the thallium cation.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with magic-angle spinning (MAS), is a crucial technique for characterizing the structure of crystalline and amorphous thallium(III) phosphate materials. This method provides detailed information about the local environment of phosphorus and thallium atoms within the solid lattice.
³¹P Solid-State MAS NMR
The ³¹P nucleus, with a natural abundance of 100% and a spin of I = 1/2, is an excellent probe for studying phosphate structures. nih.gov The isotropic chemical shift (δiso) in ³¹P MAS NMR is highly sensitive to the nature of the phosphate group. rsc.org Studies on various layered metal phosphates have established distinct chemical shift regions for different types of phosphate anions. rsc.org For instance, orthophosphate (PO₄³⁻) groups typically resonate in a different range than protonated species like hydrogen phosphate (HPO₄²⁻) or dihydrogen phosphate (H₂PO₄⁻). rsc.orgillinois.edu This sensitivity allows for the identification of the specific phosphate species present in a thallium(III) phosphate sample and can provide insights into the degree of protonation and the local coordination environment. The chemical shift anisotropy (CSA), derived from the analysis of spinning sideband patterns, can be correlated with structural parameters such as P-O bond lengths and O-P-O bond angles. illinois.edu
Interactive Data Table: Typical ³¹P Isotropic Chemical Shift Ranges for Phosphate Groups
| Phosphate Group | Typical δiso (ppm) | Reference |
|---|---|---|
| (PO₄)³⁻ | ~-30 | rsc.org |
| (HPO₄)²⁻ | ~-20 | rsc.org |
| (H₂PO₄)⁻ | ~-10 | rsc.org |
Note: Chemical shifts are relative to 85% H₃PO₄. Values can vary depending on the cation and crystal structure.
²⁰⁵Tl Solid-State MAS NMR
Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with a spin of I = 1/2. huji.ac.il However, ²⁰⁵Tl is generally the preferred nucleus for NMR studies due to its higher natural abundance (70.48%) and greater receptivity, which results in more sensitive and slightly narrower signals compared to ²⁰³Tl. huji.ac.il ²⁰⁵Tl NMR is characterized by a very wide chemical shift range, making it exceptionally sensitive to the electronic environment around the thallium nucleus. huji.ac.il
In the solid state, the ²⁰⁵Tl chemical shift provides valuable information about the coordination number, the nature of the coordinating ligands, and the degree of covalent character in the Tl-O bonds. nih.govresearchgate.net Studies on various thallium(III) compounds have shown that the covalency of the metal-ligand bond significantly influences the ²⁰⁵Tl chemical shift. nih.gov Therefore, in a thallium(III) phosphate context, ²⁰⁵Tl solid-state NMR can be used to probe the Tl-O-P linkages and understand the local structure around the thallium(III) center.
Solution-state ²⁰⁵Tl NMR is a highly effective tool for investigating the formation, stability, and geometry of thallium(III) complexes in solution. researchgate.net The technique allows for the direct observation of different thallium-containing species, as each distinct complex often exhibits a unique ²⁰⁵Tl chemical shift. researchgate.net
By monitoring the changes in ²⁰⁵Tl chemical shifts and signal intensities as a function of ligand concentration (e.g., phosphate ions), it is possible to identify the various Tl(III)-phosphate complexes that form in solution, such as [Tl(PO₄)]aq, [Tl(HPO₄)]⁺, and potentially higher-order species. This methodology has been successfully applied to characterize complex systems like the thallium(III)-halide and thallium(III)-cyanide systems, where individual species such as TlCl³⁻ⁿ, TlBr₄⁻, and Tl(CN)n³⁻ⁿ were identified and their stability constants determined. researchgate.net The line widths of the ²⁰⁵Tl NMR signals can also provide information on the kinetics of ligand exchange processes. researchgate.net
Interactive Data Table: Example of ²⁰⁵Tl Chemical Shifts for Speciation Analysis in the Tl(III)-Chloride System
| Species | ²⁰⁵Tl Chemical Shift (ppm) | Reference |
|---|---|---|
| Tl³⁺(aq) | 0 | researchgate.net |
| TlCl²⁺ | ~560 | researchgate.net |
| TlCl₂⁺ | ~1000 | researchgate.net |
| TlCl₃ | ~1260 | researchgate.net |
| TlCl₄⁻ | ~1350 | researchgate.net |
Note: This table illustrates the principle of using chemical shifts for speciation. Values are for the chloride system and serve as an analogy for how a phosphate system could be studied.
The observation of spin-spin coupling (J-coupling) between the ²⁰⁵Tl nucleus and the ³¹P nucleus in a thallium(III) phosphate complex would provide direct and unambiguous evidence of a through-bond interaction, confirming the formation of a Tl-O-P linkage. The magnitude of the coupling constant, J(²⁰⁵Tl-³¹P), would be related to the covalent character of the bond, the geometry of the complex, and the number of intervening bonds.
While direct reports on J(²⁰⁵Tl-³¹P) in simple phosphate complexes are not prevalent, the principle has been established in other thallium systems. For example, spin-spin coupling constants between thallium and other nuclei, such as ¹³C and ¹⁴N, have been measured in thallium(III)-cyanide complexes. researchgate.net Similarly, ¹H-²⁰⁵Tl scalar couplings have been observed in biological systems. michellelynngill.com The study of such coupling in a phosphate system would yield significant insights into the nature of the coordination bond and the structure of the complex in solution.
Vibrational Spectroscopy (Infrared and Raman) of Thallium(III) Phosphate Compounds
The vibrational spectrum of a thallium(III) phosphate compound can be divided into regions corresponding to the internal modes of the phosphate anion, vibrations involving the thallium cation (Tl-O modes), and modes from any associated water or hydroxyl groups (O-H modes).
P-O Vibrations: The phosphate ion (PO₄³⁻), in its ideal tetrahedral (Td) symmetry, has four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). ufop.brunito.it In a solid crystal lattice, the site symmetry of the phosphate ion is often lower than Td. This reduction in symmetry causes the degenerate ν₂, ν₃, and ν₄ modes to split and can make the ν₁ mode, which is only Raman-active in Td symmetry, become active in the IR spectrum. ufop.br The positions of these bands provide information on the structure of the phosphate group. nih.gov
Tl-O and Lattice Vibrations: Vibrations involving the heavier thallium atom and the Tl-O bonds are expected to occur at lower frequencies, typically below the phosphate bending region (< 400 cm⁻¹). cusat.ac.in These bands are often assigned as lattice vibrations, which involve the collective motion of ions in the crystal.
O-H Vibrations: The presence of water of hydration or hydroxyl groups in the structure gives rise to characteristic O-H vibrations. O-H stretching modes typically appear as strong, often broad, bands in the high-frequency region of the spectrum (3000–3600 cm⁻¹), while H-O-H bending modes of water molecules are found around 1600–1650 cm⁻¹. ufop.brufop.br
Interactive Data Table: General Assignment of Vibrational Modes in Metal Phosphates
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description | Reference |
|---|---|---|---|
| ν(O-H) | 3000 - 3600 | O-H stretching (water/hydroxyl) | ufop.brufop.br |
| δ(H-O-H) | 1600 - 1650 | H-O-H bending (water) | ufop.br |
| ν₃(P-O) | 1000 - 1150 | Antisymmetric P-O stretching | ufop.brresearchgate.net |
| ν₁(P-O) | 940 - 1020 | Symmetric P-O stretching | ufop.brresearchgate.net |
| ν₄(O-P-O) | 530 - 650 | Antisymmetric O-P-O bending | ufop.brresearchgate.net |
| ν₂(O-P-O) | 390 - 470 | Symmetric O-P-O bending | ufop.brresearchgate.net |
| ν(Tl-O) / Lattice | < 400 | Thallium-oxygen and lattice vibrations | cusat.ac.in |
Vibrational spectroscopy is particularly sensitive to the presence and nature of hydrogen bonding. In hydrated or hydroxylated thallium(III) phosphate structures, hydrogen bonds can form between water molecules, hydroxyl groups, and the oxygen atoms of the phosphate anions.
The analysis of the O-H stretching region (ν(O-H)) is especially informative. The frequency of an O-H stretching vibration is inversely correlated with the strength of the hydrogen bond it is involved in; a stronger hydrogen bond weakens the O-H covalent bond, resulting in a shift to a lower wavenumber and a broadening of the spectral band. ufop.br The presence of multiple, distinct bands in the 3000–3600 cm⁻¹ region of the IR or Raman spectrum indicates the existence of several crystallographically different hydroxyl or water environments with varying hydrogen bond strengths and distances. ufop.brufop.br By analyzing the positions and profiles of these bands, a detailed picture of the hydrogen-bonding network within the thallium(III) phosphate crystal structure can be developed. ufop.br Librational modes of water, often observed in the 700-900 cm⁻¹ range, can also provide supporting evidence for the presence of structurally bound water molecules. ufop.br
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of Thallium(III) Phosphate Systems
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for probing the electronic transitions within a chemical species. For thallium(III) phosphate, this method can provide insights into the electronic structure of the thallium(III) center and its coordination environment. The absorption of UV or visible light by a compound promotes an electron from a lower energy state to a higher energy state. In transition metal complexes, including those of thallium(III), these transitions are often either d-d transitions or charge-transfer transitions. libretexts.orglibretexts.org
Given that the thallium(III) ion has a d¹⁰ electronic configuration, d-d transitions are not possible. Therefore, any observed absorption bands in the UV-Vis spectrum of thallium(III) phosphate or its complexes would be attributable to charge-transfer phenomena. libretexts.org These transitions are typically much more intense than d-d transitions, with molar absorptivity (ε) values often exceeding 50,000 L mol⁻¹ cm⁻¹. libretexts.org The energy of these transitions can be sensitive to the nature of the ligands and the polarity of the solvent, a phenomenon known as solvatochromism. libretexts.org While specific UV-Vis spectral data for pure thallium(III) phosphate is not extensively detailed in the provided search results, the principles can be understood through the study of related thallium(III) complexes.
Study of Charge-Transfer Transitions in Thallium(III) Complexes
Charge-transfer (CT) transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand. libretexts.org They are essentially internal redox processes. libretexts.org There are two main types of charge-transfer transitions: Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT).
Ligand-to-Metal Charge Transfer (LMCT): In this type of transition, an electron is excited from a ligand-based orbital to a metal-based orbital. libretexts.orglibretexts.org This process is favored when the metal is in a high oxidation state (electron-poor), like thallium(III), and is bonded to electron-rich ligands (e.g., those with lone pairs, such as the oxygen atoms of the phosphate group). The phosphate ligand's oxygen atoms have filled p-orbitals that can donate electron density to the empty 6s orbitals of the Tl³⁺ ion. The energy required for this transition, and thus the wavelength of maximum absorption (λₘₐₓ), depends on the energy gap between the ligand's molecular orbitals and the metal's d-orbitals. libretexts.org LMCT transitions result in the formal reduction of the metal center. libretexts.org
Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT transitions involve the excitation of an electron from a metal-based orbital to an empty ligand-based orbital (typically a π* anti-bonding orbital). libretexts.orglibretexts.org These transitions are more common for metals in low oxidation states (electron-rich) and ligands with low-lying π* orbitals, such as bipyridine or phenanthroline. libretexts.org For a d¹⁰ ion like Tl³⁺, MLCT is generally less likely unless it forms complexes with specific π-acceptor ligands.
Studies on π-complexes of thallium(III) with arenes have demonstrated the significance of charge-transfer transitions in understanding their reaction mechanisms. acs.org The formation of colored complexes between Tl³⁺ and various organic ligands is often indicative of these intense charge-transfer absorptions.
Photoelectron Spectroscopy for Electronic Structure and Bonding Characteristics
Photoelectron Spectroscopy (PES) is a powerful surface-sensitive technique used to investigate the electronic structure and bonding of materials. It operates on the principle of the photoelectric effect, where irradiating a sample with high-energy photons (X-rays for XPS or ultraviolet light for UPS) causes the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energy of the electrons in their initial state can be determined, providing direct information about the composition and chemical state of the elements within the material.
While specific photoelectron spectroscopy studies on thallium(III) phosphate were not found in the search results, the technique is highly applicable for elucidating its electronic properties. A hypothetical XPS analysis of thallium(III) phosphate would be expected to yield the following information:
Elemental Composition: The presence of thallium, phosphorus, and oxygen would be confirmed by the detection of their characteristic core-level photoemission peaks (e.g., Tl 4f, P 2p, O 1s).
Oxidation State: The precise binding energy of the Tl 4f peaks would confirm the +3 oxidation state of thallium. The Tl 4f signal typically appears as a doublet (4f₇/₂ and 4f₅/₂) due to spin-orbit coupling, and its position is sensitive to the chemical environment and oxidation state of the thallium atom. Similarly, the binding energies of the P 2p and O 1s peaks would provide information about the chemical state of the phosphate group.
Bonding Characteristics: Analysis of the valence band region of the spectrum would reveal the nature of the molecular orbitals formed from the Tl, P, and O atomic orbitals. This provides direct insight into the covalent/ionic character of the Tl-O and P-O bonds. Studies on thallium adsorbed on surfaces have used PES to characterize the behavior of Tl 6s and Tl 6p emission features, correlating them with the material's band structure. researchgate.net
Mass Spectrometry for Vaporization Studies and Molecular Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in identifying unknown compounds, determining the isotopic composition of elements in a molecule, and elucidating the structure of a compound by observing its fragmentation. For inorganic compounds like thallium(III) phosphate, different mass spectrometry techniques can be applied to study its behavior in both the gas phase and solution.
High-Temperature Mass Spectrometry for Evaporation Mechanisms
High-temperature mass spectrometry is used to study the vaporization processes of thermally stable, low-volatility materials. In a study of thallium phosphate evaporation, samples were vaporized from a platinum effusion cell at temperatures between 970–1100 K, and the resulting vapor was analyzed with an MS-1301 mass spectrometer. researchgate.net
The investigation revealed that thallium(III) monophosphate (TlPO₄) is not stable at high temperatures. It first loses oxygen and transforms into thallium(I) polyphosphate, (TlPO₃)ₙ. researchgate.net This thallium(I) compound then congruently vaporizes. researchgate.net The mass spectrum of the vapor over the resulting thallium(I) polyphosphate was recorded, showing several ion peaks. The analysis indicated that the vapor consists mainly of TlPO₃ molecules, with partial dimerization (1.5–2%) and minor dissociation (≤3%) into atomic thallium, oxygen, and PO₂. researchgate.net
The ionization efficiency curve for the Tl⁺ ion showed two formation mechanisms: direct ionization of atomic thallium and dissociative ionization of TlPO₃ molecules. researchgate.net The standard enthalpies of formation and atomization for gaseous TlPO₃ were determined to be -737 ± 28 kJ mol⁻¹ and 1982 ± 28 kJ mol⁻¹, respectively. researchgate.net
| Ion Peak | Relative Intensity |
|---|---|
| Tl⁺ | 100 |
| TlO⁺ | 0.15 |
| PO⁺ | 0.10 |
| PO₂⁺ | 0.08 |
| TlPO⁺ | 0.17 |
| TlPO₂⁺ | 0.01 |
| TlPO₃⁺ | 0.01 |
| Tl₂PO₃⁺ | 0.15 |
Electrospray Ionization Mass Spectrometry for Solution-Phase Species
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing non-volatile and thermally labile compounds in solution. chemrxiv.org It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it suitable for studying coordination complexes and solution-phase equilibria.
While direct ESI-MS studies of thallium(III) phosphate in solution are not detailed in the provided search results, the technique's utility for thallium-containing species has been demonstrated. For example, ESI-MS has been used to study complexes between Tl⁺ and nucleosides, revealing the relative abundances and stoichiometries of different complex species in solution. nih.gov Another study utilized ESI-MS to characterize thallium(III) precursor complexes, identifying cationic fragments such as [Tl(C₆Cl₂F₃)₂]⁺. nih.gov
The application of ESI-MS to an aqueous solution of thallium(III) phosphate could provide valuable information on:
Solvation and Hydrolysis: Identifying species such as [Tl(PO₄)(H₂O)ₙ] or hydrolyzed thallium-phosphate ions.
Complex Formation: If other ligands are present in the solution, ESI-MS could be used to identify and characterize any new thallium(III)-phosphate complexes that form.
Fragmentation Pathways: By employing tandem mass spectrometry (MS/MS), where specific ions are selected and fragmented via collision-induced dissociation (CID), the bonding and structure of solution-phase species can be probed. nih.gov This could reveal, for instance, the sequential loss of water molecules or fragmentation of the phosphate ligand from a thallium center.
Theoretical and Computational Studies on Thallium Iii Phosphate Chemistry
Ab Initio Methods for Hydration and Solvation Studies of Thallium(III) Phosphate (B84403) Speciesnih.gov
Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data beyond fundamental physical constants. These methods are particularly useful for studying the interaction of ions with solvent molecules. The hydration and solvation of the Tl³⁺ ion, a key component of thallium(III) phosphate in aqueous environments, have been investigated using ab initio calculations at the Hartree-Fock and second-order Møller–Plesset (MP2) levels of theory. researchgate.netmedsci.cn
These studies model the interaction of the Tl³⁺ ion with a varying number of water molecules (H₂O) to form aqua ions, [Tl(H₂O)ₙ]³⁺. Key findings from such computational studies include:
Coordination Number : The calculations consistently predict that the Tl³⁺ ion is hexacoordinate in aqueous solution, meaning it is surrounded by six water molecules in its first hydration shell. researchgate.net
Structure and Energetics : The energies, geometric structures, and vibrational frequencies of hydrated thallium(III) clusters have been calculated. researchgate.netmedsci.cn
Metal-Oxygen Distances : The calculated Tl-O distances for the hydrated Tl³⁺ ion can be compared with experimental data from solution measurements to validate the theoretical models. researchgate.net
For the phosphate anion, ab initio molecular dynamics (AIMD) simulations have been used to study the hydration shells around species like H₂PO₄⁻ and HPO₄²⁻. nii.ac.jp These simulations provide a detailed picture of the hydrogen bonding network between the phosphate oxygen atoms and surrounding water molecules. A similar approach for the PO₄³⁻ ion interacting with a Tl³⁺ counter-ion in solution would reveal the complex interplay of ion hydration and ion pairing.
| Property | Computational Finding for Tl³⁺(aq) | Reference |
|---|---|---|
| Predicted Coordination Number | 6 | researchgate.net |
| Computational Method | Hartree-Fock, MP2 | researchgate.netmedsci.cn |
| System Studied | [Tl(H₂O)ₙ]³⁺ clusters (n = 0–9, 18) | researchgate.net |
Computational Thermodynamics for Stability and Phase Behavior Predictionmudring.orgsemanticscholar.orgyoutube.com
Computational thermodynamics uses theoretical methods to predict the thermodynamic properties of substances, such as their stability and phase behavior under different conditions of temperature and pressure. By calculating the total energy of different solid-state phases, it is possible to predict which polymorph of thallium(III) phosphate is most stable. acs.org Such calculations were used, for example, to determine that TlSb and TlBi favor a tetragonal PbO phase as their ground state. researchgate.net
These methods are also essential for constructing theoretical phase diagrams. For instance, the high-temperature crystal structure of thallium titanyl phosphate (TlTiOPO₄) has been studied to understand its phase transition from a ferroelectric to a paraelectric state. rsc.org Similar computational analysis could predict potential phase transitions for TlPO₄. The stability of the Tl(III) oxidation state itself is a critical factor, as it is known to be unstable in certain environments and can be reduced to Tl(I). nih.gov Computational models can help quantify the thermodynamic driving forces for such reduction reactions in the solid state or in solution.
The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orglibretexts.org The standard enthalpy of atomization (ΔₐH°) is the enthalpy change required to break all the bonds in one mole of a substance to form gaseous atoms. youtube.com These values are fundamental measures of a compound's thermodynamic stability.
Computational chemistry allows for the estimation of these properties by calculating the total electronic energy (E₀) of the optimized molecular or crystal structure. The enthalpy of atomization can be estimated using the following relation:
ΔₐH° ≈ ΣE₀(atoms) - E₀(compound)
where ΣE₀(atoms) is the sum of the total energies of the constituent gaseous atoms (e.g., Tl, P, and O) and E₀(compound) is the total energy of the compound (TlPO₄). From this, the standard enthalpy of formation can be derived using Hess's law and the known standard enthalpies of formation of the gaseous atoms.
| Substance | Property | Value (kJ mol⁻¹) | Reference |
|---|---|---|---|
| Thallium (Tl) | Standard Enthalpy of Formation (gas) | 182.2 | nih.gov |
| Phosphorus (P) | Enthalpy of Atomisation (from white P₄) | 315 | webelements.com |
| Thallium Metaphosphate (TlPO₃) | Standard Enthalpy of Formation (crystal) | -979 ± 10 | researchgate.net |
Modeling of Gibbs Free Energy of Formation for Phosphate Minerals
A linear relationship can be established for a family of compounds, such as phosphates, by plotting the calculated Gibbs free energies of formation from oxides against the ΔG=O Mz+(aq) parameter. This relationship allows for the prediction of Gibbs free energy for minerals where experimental data is lacking. geologyscience.ru For phosphate minerals, this methodology can be particularly useful. The values for related ions and oxides are used to construct the model and predict the stability of various phosphate-containing mineral structures.
To illustrate the data involved in such modeling, the following table presents standard Gibbs free energy of formation for some relevant compounds.
| Compound | Formula | State | ΔGf° (kJ/mol) |
| Aluminum Oxide | Al₂O₃ | Solid | -1582.3 |
| Barium Carbonate | BaCO₃ | Solid | -1134.4 |
| Calcium Carbonate | CaCO₃ | Solid | -1129.1 |
| Phosphoric Acid | H₃PO₄ | Solid | -1119.2 |
| Thallium(I) Chloride | TlCl | Solid | -188.4 |
| Thallium(III) Oxide | Tl₂O₃ | Solid | -397.5 |
Note: The value for Thallium(III) phosphate is not explicitly listed in standard compilations and must be estimated using computational models.
Reaction Pathway and Transition State Analysis for Thallium(III)-Mediated Processes
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. For thallium(III)-mediated processes, these studies are essential for understanding the kinetics and selectivity of reactions. While specific computational studies on thallium(III) phosphate are scarce, insights can be drawn from related thallium(III)-mediated oxidation reactions and the synthesis of other metal phosphates.
Tl³⁺ + H₃PO₃ + H₂O → Tl⁺ + H₃PO₄ + 2H⁺ rsc.org
Kinetic studies of this reaction suggest a mechanism involving the formation of an intermediate complex between the thallium(III) ion and phosphorous acid. rsc.org Computational analysis of such a system would involve mapping the potential energy surface to identify the structures of the reactants, intermediates, transition states, and products. The energies of these species allow for the calculation of activation energies, which are critical for determining reaction rates.
For instance, in the synthesis of transition metal phosphates, the reaction pathway can involve several consecutive steps, including the reduction of the metal center and the formation of intermediate phosphate compounds. nih.gov In a hypothetical thallium(III) phosphate synthesis, a possible pathway could involve the reaction of a thallium(III) precursor with a phosphate source. Computational modeling would explore the energetics of different coordination modes of the phosphate ligand to the thallium(III) center and the subsequent transformation to the final product.
The following table summarizes key kinetic parameters for the oxidation of phosphorous acid by thallium(III), which can inform computational models of related processes. rsc.org
| Parameter | Value | Conditions |
| Rate Constant (k) | 4.95 ± 0.1 × 10⁻³ min⁻¹ | 60°C, µ = 3.15 M |
| Equilibrium Constant (K) | 29 | 60°C, µ = 3.15 M |
| Activation Energy (Ea) | 26.5 ± 1 kcal/mol | - |
| Entropy of Activation (ΔS‡) | 0.2 cal mol⁻¹ K⁻¹ | - |
Transition state analysis in these systems would focus on identifying the geometry of the activated complex. For a redox reaction involving thallium(III), this could be a species where the phosphate group is coordinated to the thallium center, facilitating electron transfer. Relativistic effects would also need to be considered in the computational models due to the heavy nature of the thallium atom. nih.gov
Solid State and Solution Chemistry of Thallium Iii Phosphate Compounds
Phase Transitions and Polymorphism in Thallium(III) Phosphate (B84403) Materials
Detailed experimental data on the phase transitions and polymorphism of solid Thallium(III) phosphate are not extensively documented in publicly available literature. However, the behavior of related thallium-containing compounds and other metal phosphates allows for a theoretical discussion of potential structural phenomena. Perovskite compounds containing thallium, for instance, are known to exhibit thermodynamic stability and undergo phase transitions. nih.gov Similarly, other metal phosphates are known to exhibit complex polymorphic transitions as a function of temperature and pressure. nih.gov
Characterization of Ferroelastic and Antiferroelectric Transitions
There is no specific literature detailing ferroelastic or antiferroelectric transitions in Thallium(III) phosphate. These properties are typically observed in materials with specific crystal symmetries and electronic configurations. For context, ferroelasticity has been studied in compounds like lead phosphate vanadate, while antiferroelectric-to-ferroelectric transitions are observed in materials such as hexagonal rare-earth iron oxides and can be induced by factors like charge doping. aps.orgrsc.orgrsc.org The study of such properties in Thallium(III) phosphate would require dedicated synthesis of high-quality crystalline material and subsequent characterization using techniques like variable-temperature X-ray diffraction, dielectric spectroscopy, and calorimetry.
Thermal Stability and Decomposition Pathways of Thallium(III) Phosphates
The thermal stability of Thallium(III) compounds is generally limited due to the strong oxidizing power of the Tl³⁺ ion. wikipedia.orgquora.com Thallium(III) compounds tend to decompose upon heating, often involving a reduction of the metal center. wikipedia.org While specific studies on the decomposition pathway of Thallium(III) phosphate are scarce, analogies can be drawn from other Tl(III) compounds and metal phosphates.
The decomposition of metal phosphates can be complex, but for an oxidizing cation like Tl(III), the pathway is likely to be dominated by the redox chemistry of the metal. chemrxiv.org It is hypothesized that the thermal decomposition of TlPO₄ would proceed via the reduction of Tl(III) to Tl(I), with the concurrent release of oxygen, potentially forming thallium(I) phosphate (Tl₃PO₄) or other thallium(I) phosphate species and phosphorus oxides at higher temperatures.
Oxidation State Changes upon Heating (e.g., Tl(III) to Tl(I))
The reduction of Thallium(III) to Thallium(I) upon heating is a well-established phenomenon, driven by the inert pair effect, which stabilizes the +1 oxidation state for heavier p-block elements. wikipedia.org A prominent example is the thermal decomposition of Thallium(III) oxide (Tl₂O₃), a black solid that decomposes above 800 °C to form the more stable Thallium(I) oxide (Tl₂O) and oxygen gas. wikipedia.orguscourts.gov
Tl₂O₃(s) → Tl₂O(s) + O₂(g)
This reaction highlights the thermodynamic preference for the Tl(I) state at elevated temperatures. mdpi.com A similar process is expected for Thallium(III) phosphate, where the energy supplied by heating would overcome the activation barrier for the internal redox reaction, leading to the formation of a stable Tl(I) phosphate compound and the evolution of oxygen. The precise temperature and products of decomposition for TlPO₄ would depend on factors like the atmosphere and heating rate.
Redox Chemistry Involving Thallium(III) and Phosphorus Oxyanions
The Tl(III) ion is a potent two-electron oxidizing agent in aqueous solutions, with a standard reduction potential of +1.25 V for the Tl³⁺/Tl⁺ couple. hhu.de This high potential drives its reactivity with reducing agents, including lower-valent phosphorus oxyanions such as hypophosphite (H₂PO₂⁻) and phosphite (B83602) (HPO₃²⁻). The reactions typically proceed via an initial complex formation between the Tl(III) ion and the phosphorus oxyanion, followed by an intramolecular electron transfer. rsc.orgrsc.org
Kinetics and Mechanisms of Oxidation Reactions
The kinetics of the oxidation of lower phosphorus oxyanions by Thallium(III) have been investigated in acidic solutions to understand the reaction mechanisms.
Oxidation of Hypophosphite: The reaction between Tl(III) and hypophosphite in an aqueous perchloric acid medium follows the stoichiometry: Tl³⁺ + H₃PO₂ + H₂O → Tl⁺ + H₃PO₃ + 2H⁺ rsc.org
The reaction rate is independent of the hydrogen ion concentration. The kinetics suggest the formation of an intermediate complex between Tl(III) and hypophosphorous acid. The empirical rate law is given by: Rate = k[Tl³⁺][H₃PO₂] / (1 + K₁[H₃PO₂]) rsc.org This rate law is consistent with a mechanism involving a pre-equilibrium complex formation step followed by a rate-determining decomposition of the complex. rsc.org
Oxidation of Phosphorous Acid: The oxidation of phosphorous acid by Tl(III) in perchloric acid at 60-70°C proceeds according to the equation: Tl³⁺ + H₃PO₃ + H₂O → Tl⁺ + H₃PO₄ + 2H⁺ rsc.org
The reaction is inhibited by H⁺ ions, and the rate law was determined to be: Rate = kK[Tl³⁺][H₃PO₃] / ([H⁺] + K[H₃PO₃]) rsc.org
This rate law is consistent with several possible mechanisms involving different reactive species of Tl(III) (e.g., Tl³⁺, TlOH²⁺) and phosphorous acid. rsc.org The kinetic parameters provide insight into the energetics of the reaction.
| Reaction | Rate Law | Activation Energy (Ea) | Reference |
| Tl(III) + Hypophosphite | k[Tl³⁺][H₃PO₂] / (1 + K₁[H₃PO₂]) | Not specified | rsc.org |
| Tl(III) + Phosphorous Acid | kK[Tl³⁺][H₃PO₃] / ([H⁺] + K[H₃PO₃]) | 26.5 ± 1 kcal/mol | rsc.org |
Influence of Ligands and Solution Conditions on Reactivity
The reactivity of the Tl(III) ion in redox reactions is significantly influenced by the surrounding ligands and the conditions of the solution, such as pH.
Coordination Chemistry and Ligand Exchange Processes of Thallium(III) in Phosphate Solutions
The coordination chemistry of the thallium(III) ion in a phosphate solution is expected to be dominated by the formation of complexes where the phosphate anions act as ligands. The phosphate ion (PO₄³⁻), along with its protonated forms (HPO₄²⁻ and H₂PO₄⁻), are excellent oxygen-donor ligands and can coordinate to metal centers in a monodentate or bidentate fashion. Given the high positive charge and relatively small ionic radius of Tl(III), it is anticipated to form strong coordinate bonds with the oxygen atoms of the phosphate groups.
In aqueous solutions, the Tl(III) ion is heavily hydrolyzed, and its coordination sphere is typically occupied by water molecules and hydroxide (B78521) ions. The introduction of phosphate ions would lead to ligand exchange reactions, where the phosphate ligands displace the coordinated water and hydroxide molecules. The general equation for such a ligand exchange can be represented as:
[Tl(H₂O)ₓ(OH)ᵧ]⁽³⁻ʸ⁾⁺ + nPO₄³⁻ ⇌ [Tl(H₂O)ₓ₋ₙ(OH)ᵧ(PO₄)ₙ]⁽³⁻ʸ⁻³ⁿ⁾⁺ + nH₂O
The exact nature of the resulting thallium(III)-phosphate complexes would be highly dependent on the pH of the solution, which governs the protonation state of the phosphate anion, and the concentration of the phosphate ions. It is plausible that at lower pH values, dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) would be the primary coordinating species, while at higher pH, the fully deprotonated phosphate (PO₄³⁻) would dominate.
Solubility Equilibria and Speciation of Thallium(III) Phosphate in Aqueous Systems
The solubility of thallium(III) phosphate in aqueous systems is expected to be very low. This is a general characteristic of phosphates of trivalent metals, which often form insoluble precipitates. The solubility equilibrium for solid thallium(III) phosphate can be written as:
TlPO₄(s) ⇌ Tl³⁺(aq) + PO₄³⁻(aq)
The solubility product constant (Kₛₚ) for this equilibrium is anticipated to be a very small value, reflecting the compound's low solubility.
In aqueous solutions, the speciation of dissolved thallium(III) is predominantly governed by hydrolysis, especially in the absence of other strong complexing agents. The Tl³⁺ ion undergoes extensive hydrolysis to form a series of mononuclear hydroxo complexes. The speciation of thallium(III) is highly pH-dependent. The relevant hydrolysis equilibria are:
Tl³⁺ + H₂O ⇌ Tl(OH)²⁺ + H⁺ Tl³⁺ + 2H₂O ⇌ Tl(OH)₂⁺ + 2H⁺ Tl³⁺ + 3H₂O ⇌ Tl(OH)₃(aq) + 3H⁺ Tl³⁺ + 4H₂O ⇌ Tl(OH)₄⁻ + 4H⁺
Below is a table summarizing the expected major thallium(III) species in an aqueous phosphate system under different pH conditions.
| pH Range | Dominant Phosphate Species | Expected Major Thallium(III) Species |
| Acidic (pH < 4) | H₃PO₄, H₂PO₄⁻ | [Tl(H₂O)₆]³⁺, [Tl(OH)(H₂O)₅]²⁺, [Tl(H₂PO₄)ₙ]⁽³⁻ⁿ⁾⁺ |
| Near-Neutral (pH 6-8) | H₂PO₄⁻, HPO₄²⁻ | [Tl(OH)₂(H₂O)₄]⁺, Tl(OH)₃(aq), [Tl(HPO₄)ₙ]⁽³⁻²ⁿ⁾⁺ |
| Alkaline (pH > 10) | HPO₄²⁻, PO₄³⁻ | Tl(OH)₃(aq), [Tl(OH)₄]⁻, [Tl(PO₄)ₙ]⁽³⁻³ⁿ⁾⁺ |
This table represents a qualitative prediction of speciation based on the known chemistry of Thallium(III) and phosphate.
Material Science Applications of Thallium Iii Phosphate Compounds Non Medical Focus
Optical Materials and Components Based on Thallium(III) Phosphates
The integration of thallium into phosphate-based materials, particularly glasses, allows for the modification of their optical characteristics. Phosphate (B84403) glasses are recognized as versatile host materials due to their high transparency, low melting points, high thermal stability, and significant solubility for dopant ions. researchgate.net
Development of Materials with Unique Transmission and Refractive Indices
Thallium(III) phosphate is investigated as a component in synthesizing materials with tailored optical properties, such as enhanced optical transparency and high refractive indices. zegmetal.com The addition of thallium to glass compositions is a known method for increasing the refractive index. americanelements.com While most standard glasses have a refractive index around 1.5, the incorporation of heavy elements like thallium can significantly elevate this value, which is critical for the design of lenses and other optical components. swiftglass.com
Research on related chalcogenide thin films has demonstrated that increasing thallium concentration can systematically alter optical properties. In (As₂S₃)₁₀₀-ₓTlₓ films, for instance, the refractive index increases with thallium content up to a certain threshold, while the optical band gap decreases. researchgate.net This principle highlights the role of thallium in modulating how light interacts with the material structure. Phosphate glasses typically offer a broad transmission window, often from the ultraviolet to the near-infrared range (approximately 0.4 µm to 2 µm), a property that is essential for many photonic applications. rp-photonics.com
Table 1: Effect of Thallium Concentration on Optical Properties in (As₂S₃)₁₀₀-ₓTlₓ Thin Films
This table illustrates the principle of how thallium can modify the optical properties of a material matrix. Data is adapted from studies on chalcogenide films as an example of thallium's influence.
| Thallium Conc. (at. %) | Refractive Index (n) at 632.8 nm | Optical Band Gap (Eg) | Reference |
|---|---|---|---|
| 0 | ~2.45 | ~2.40 eV | researchgate.net |
| 6 | ~2.61 | ~2.35 eV | researchgate.net |
| 10 | ~2.58 | ~2.14 eV | researchgate.net |
Luminescence and Photoluminescence Properties of Doped Phosphate Glasses
Phosphate-based glasses are excellent host materials for activator ions that induce luminescence and photoluminescence. researchgate.net The glass matrix provides a stable environment for dopants, and its properties can be tuned to optimize light emission. When doped with rare-earth ions, phosphate glasses can be engineered to emit light across a wide spectral range, from the visible to the near-infrared, making them suitable for applications like solid-state lasers and optical amplifiers. nih.govmdpi.comarxiv.org
Thallium itself can act as an efficient luminescence center. rsc.orgresearchgate.net Studies have shown that the absorption and emission spectra of thallium in phosphate glasses are attributed to electronic transitions within the thallium ion, similar to its behavior in well-known thallium-doped alkali halide crystals. aip.org The energy from an excitation source is absorbed by the material and transferred to these luminescence centers, which then radiate photons at specific wavelengths. oeaw.ac.at The choice of dopant determines the characteristics of the emitted light.
Table 2: Examples of Dopants in Phosphate Glass and Their Luminescent Properties
This table provides examples of how different dopant ions integrated into a phosphate glass host can produce luminescence at various wavelengths for specific applications.
| Dopant Ion | Host Material Type | Primary Emission Wavelength/Range | Potential Application | Reference |
|---|---|---|---|---|
| Praseodymium (Pr³⁺) | Halide Phosphate Glass | 1250 - 1700 nm (Broadband NIR) | Optical Telecommunication Amplifiers | nih.govmdpi.com |
| Neodymium (Nd³⁺) / Ytterbium (Yb³⁺) | Phosphate Glass | ~1060 nm | Solid-State Lasers | mdpi.com |
| Erbium (Er³⁺) | Phosphate Glass | ~1530 nm | Optical Amplifiers, Eye-Safe Lasers | researchgate.net |
| Thallium (Tl⁺) | Phosphate Glass | UV-Visible | Scintillators, Phosphors | aip.org |
Scintillation Detector Development Utilizing Thallium(III) Phosphate Compounds
Scintillation detectors are a critical technology for radiation detection in fields such as nuclear security, environmental monitoring, and high-energy physics. zegmetal.com These devices operate by converting high-energy radiation (like gamma rays or X-rays) into flashes of visible light, which are then detected by a photosensor. oeaw.ac.at
Thallium is a key element in some of the most widely used inorganic scintillators, where it acts as a luminescence activator. rsc.orgoeaw.ac.at Thallium(III) phosphate is specifically noted for its potential application in scintillation detectors. zegmetal.com The high density and high atomic number of thallium make compounds containing it highly effective at stopping energetic radiation, leading to greater detection efficiency. rsc.orgresearchgate.net In a thallium phosphate-based scintillator, the crystal lattice absorbs the energy from incident radiation, which is then transferred to the thallium ions, causing them to fluoresce. oeaw.ac.at The high light output and good energy resolution of inorganic crystal scintillators make them ideal for spectroscopic applications. oeaw.ac.at
Electronic and Semiconductor Materials Incorporating Thallium(III) Phosphate
The unique crystal structures and ionic properties of phosphate frameworks are being leveraged to develop new electronic and semiconductor materials. Thallium(III) phosphate serves as a subject of study for understanding ion behavior in these frameworks and as a precursor for materials with enhanced electronic properties. zegmetal.com
Ionic and Electronic Conductivity Properties in Thallium(III) Phosphate Frameworks
Thallium(III) phosphate is considered a precursor in the synthesis of advanced materials with enhanced electrical conductivity. zegmetal.com The phosphate framework is particularly conducive to ionic conduction, as demonstrated by the family of NASICON (Na Super Ionic Conductor) structured materials. These materials, such as LiTi₂(PO₄)₃ and its derivatives, possess a three-dimensional crystal structure with interconnected interstitial spaces that form pathways for mobile ions, leading to high ionic conductivity. mdpi.com
The conductivity in these phosphate-based solid electrolytes can be significantly improved by doping or creating ion vacancies in the lattice, which enhances the mobility and concentration of charge carriers. mdpi.com For example, substituting titanium with aluminum in LiTi₂(PO₄)₃ increases the concentration of mobile Li⁺ ions, boosting conductivity. While specific conductivity data for pure Thallium(III) phosphate is not widely reported, its role within these conductive frameworks is an area of research interest for applications in energy storage and conversion. zegmetal.com
Table 3: Ionic Conductivity of Various NASICON-Structured Phosphate Solid Electrolytes
This table shows the room-temperature ionic conductivity of several phosphate-based materials, illustrating the high charge-carrying potential of these crystal structures.
| Material | Conductivity (S/cm) at Room Temp. | Reference |
|---|---|---|
| Li₁.₅Al₀.₅Ge₁.₅(PO₄)₃ (LAGP) | 1.0 × 10⁻³ (Bulk) | mdpi.com |
| Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃ (LATP) | 7.0 × 10⁻⁴ | mdpi.com |
| Li₁.₂Al₀.₂Zr₀.₁Ti₁.₇(PO₄)₃ | 7.9 × 10⁻⁴ | mdpi.com |
| LiTi₂(PO₄)₃-0.2Li₃BO₃ | 3.0 × 10⁻⁴ | mdpi.com |
Piezoelectric Material Development with Thallium(III) Phosphate
Piezoelectric materials generate an electric charge in response to applied mechanical stress, a property that is utilized in sensors, actuators, oscillators, and transducers. zegmetal.comtaylorandfrancis.com The ability of Thallium(III) phosphate to form stable crystal structures makes it a valuable compound for the development of such materials. zegmetal.com
The piezoelectric effect is contingent on a material having a non-centrosymmetric crystal structure. The specific arrangement of ions in the thallium phosphate lattice is a key area of study for realizing these properties. While research into TlPO₄ is ongoing, other phosphate-based crystals have demonstrated significant piezoelectric potential. For example, tellurium phosphate (Te₂O(PO₄)₂) exhibits a large longitudinal piezoelectric coefficient (d₃₃) of 6.6 pC/N, indicating its strong electromechanical coupling. rsc.org This highlights the promise of the broader family of phosphate crystals for creating new, high-performance piezoelectric devices.
Table 4: Piezoelectric Coefficients of Representative Materials
This table compares the piezoelectric charge coefficient (d₃₁) of various materials to provide context for the performance levels sought in piezoelectric development.
| Material | Type | Piezoelectric Coefficient (d₃₁) (pC/N) | Reference |
|---|---|---|---|
| Lead Zirconate Titanate (PZT) | Ceramic | -190 to -320 | piezo.com |
| Barium Titanate (BaTiO₃) | Ceramic | -78 | taylorandfrancis.com |
| Gallium Phosphate (GaPO₄) | Crystal | -4.5 | rsc.org |
| Polyvinylidene Fluoride (PVDF) | Polymer | -23 | taylorandfrancis.com |
Therefore, it is not possible to provide a scientifically accurate and detailed article on "Material Science Applications of Thallium(III) Phosphate Compounds" strictly following the requested outline without resorting to speculation. To maintain scientific integrity and adhere to the strict content requirements, the article cannot be generated at this time. Further experimental research directly investigating the properties of Thallium(III) phosphate would be required to provide the specific data needed for the requested article sections.
Environmental Geochemistry of Thallium Iii in Phosphate Rich Environments
Speciation and Distribution of Thallium(III) in Aqueous and Terrestrial Systems
In the environment, thallium primarily exists in two oxidation states: monovalent thallium(I) and trivalent thallium(III). The Tl(I) ion is generally more stable and predominant in most natural aqueous solutions. researchgate.net In contrast, Tl(III) is more stable in organic compounds. researchgate.net The speciation and distribution of thallium(III) are significantly influenced by the surrounding environmental conditions, particularly in phosphate-rich environments.
In aqueous systems, the Tl³⁺ cation undergoes strong hydrolysis. scispace.com The trivalent state, Tl(III), can be found in the form of the poorly soluble oxide, Tl₂O₃ (avicennite), or adsorbed onto minerals like hexagonal birnessite. nih.gov The equilibrium between Tl(I) and Tl(III) is sensitive to redox conditions; the reduction of the less stable Tl(III) can begin shortly after sampling from a natural water system, posing challenges for accurate speciation analysis. rsc.org
In terrestrial systems, such as soils and sediments, the distribution of thallium is largely controlled by adsorption processes onto various mineral phases. scispace.com While Tl(I) is known to substitute for potassium in K-bearing minerals like micas and feldspars, the geochemistry of Tl(III) is more closely associated with sorption onto metal oxides. scispace.comgoldschmidtabstracts.info In phosphate-rich soils, the interaction between thallium species and phosphate-bearing minerals or other minerals with sorbed phosphate (B84403) is critical to understanding its mobility and bioavailability.
Sorption and Desorption Mechanisms of Thallium(III) on Phosphate-Bearing Minerals and Biosorbents
The mobility of thallium in the environment is largely governed by its interaction with solid phases, including clay minerals and metal oxides. goldschmidtabstracts.info While much of the detailed research has focused on the sorption of the more common Tl(I) ion, these studies provide a framework for understanding the potential behavior of Tl(III). Micaceous clay minerals, such as illite (B577164), have been identified as important retention phases for thallium in soils. nih.govgoldschmidtabstracts.info
Sorption of thallium onto phyllosilicate minerals can occur through several mechanisms:
Inner-sphere adsorption: This involves the direct bonding of the thallium ion to the mineral surface. This can be a high-affinity process, particularly at the "frayed edge sites" of illite particles where dehydrated Tl⁺ ions can be strongly bound. nih.govrsc.org
Cation exchange: This is a lower-affinity process where hydrated thallium ions replace other cations, such as Na⁺ or Ca²⁺, on the planar surfaces or in the hydrated interlayers of minerals like smectite. nih.govgoldschmidtabstracts.info
In phosphate-rich environments, the mineral surfaces are often coated with phosphate ions. Phosphate itself adsorbs strongly to iron and aluminum (hydr)oxides like goethite. conicet.gov.ardiva-portal.org This layer of sorbed phosphate can alter the surface charge and the availability of sorption sites, thereby influencing the subsequent adsorption or desorption of Tl(III). The interaction may be complex, involving the formation of ternary surface complexes (mineral-phosphate-thallium) or competition for sorption sites.
The sorption and desorption of ions like thallium(III) from mineral surfaces are highly sensitive to physicochemical parameters.
pH: The pH of the surrounding solution is a master variable controlling sorption. For cations, adsorption generally increases with increasing pH. Studies on Tl(I) sorption onto materials like goethite and pyrolusite show this trend. nih.gov For phosphate sorption on goethite, adsorption decreases as pH increases. conicet.gov.ar This opposing behavior suggests that in a phosphate-rich system, the pH will have a complex effect on Tl(III) sorption, mediating the surface charge of both the mineral and the thallium species, as well as its competition with phosphate.
Temperature: The thermodynamics of adsorption can be investigated by studying the effect of temperature. Research on Tl(I) sorption has shown the process to be exothermic, meaning that adsorption decreases as temperature increases. researchgate.net This suggests that Tl(I) is more likely to be retained in cooler environments.
Ionic Strength: Ionic strength, or the concentration of dissolved salts in the solution, affects electrostatic interactions at the mineral-water interface. For ions that form outer-sphere complexes (held by electrostatic attraction), sorption is highly dependent on ionic strength. In contrast, the formation of inner-sphere complexes (direct chemical bonds) is less affected by changes in ionic strength. conicet.gov.ar In some cases, increasing ionic strength can enhance the adsorption of inner-sphere complexes by compressing the electrical double layer and reducing electrostatic repulsion between the charged surface and the adsorbing ion. conicet.gov.ar Studies on Tl(I) have demonstrated an increase in adsorption rate with an increase in the concentration of a background electrolyte like NaClO₄. researchgate.net
The following table summarizes the general influence of these parameters on sorption processes.
| Parameter | General Influence on Cation Sorption | Specific Observations from Thallium(I) Studies |
| pH | Sorption increases as pH increases. conicet.gov.arnih.gov | Tl(I) sorption on various geological materials increases with pH. nih.govresearchgate.net |
| Temperature | Can be endothermic or exothermic. | Tl(I) sorption on resin has been found to be an exothermic process. researchgate.net |
| Ionic Strength | Complex effect; can decrease outer-sphere sorption or increase inner-sphere sorption. conicet.gov.ar | Tl(I) adsorption rate increases with increasing NaClO₄ concentration. researchgate.net |
Advanced Analytical Techniques for Thallium(III) Determination in Environmental Matrices
Accurate determination of thallium(III) in environmental samples like water, soil, and biological tissues is challenging due to its typically low concentrations and the need to distinguish it from the more abundant Tl(I) form. researchgate.netresearchgate.net A variety of advanced analytical techniques are employed, often requiring a preconcentration step to bring the analyte to a detectable level. dntb.gov.uamdpi.com
Coprecipitation is a highly effective method for preconcentrating trace amounts of thallium from a larger sample volume. One such technique involves the use of gallium phosphate as a coprecipitant. Research has shown that gallium phosphate can quantitatively coprecipitate thallium(III) at a pH of 5. researchgate.net
The procedure typically involves adding gallium ions and phosphate ions to the aqueous sample, which then form a gallium phosphate precipitate. During its formation, this precipitate effectively traps Tl(III) ions from the solution. The solid precipitate is then separated from the bulk solution (e.g., by centrifugation), and the collected Tl(III) is redissolved in a small volume of acid, achieving a significant concentration factor. researchgate.net This technique is advantageous because it is simple and rapid, as it does not require complete collection of the precipitate or a filtration step. researchgate.net It is important to note that this method is selective for Tl(III), as Tl(I) is not significantly coprecipitated with gallium phosphate. researchgate.net To measure total thallium, any Tl(I) in the sample must first be oxidized to Tl(III) before the coprecipitation step. researchgate.net
Spectrophotometric methods are based on the reaction of Tl(III) with a specific reagent to produce a colored compound, the absorbance of which is proportional to the thallium concentration. These methods are often simple, rapid, and cost-effective. nih.govresearchgate.net For instance, one method involves the oxidation of trifluoperazine (B1681574) hydrochloride by Tl(III) in a phosphoric acid medium, which forms a red-colored product with an absorption maximum at 505 nm. nih.gov Another method uses the reaction of Tl(III) with 2–hydrazono–3–methyl–2,3–dihydrobenzo[d]thiazole hydrochloride (MBTH) and 10,11–dihydro–5H–dibenzo[b,f]azepine (IDB) in a phosphoric acid medium to produce a blue-colored species that absorbs at 660 nm. researchgate.netscielo.org.mx
Spectrofluorimetric methods offer even higher sensitivity and selectivity. These techniques rely on the reaction of Tl(III) with a reagent to produce a fluorescent product. The intensity of the emitted fluorescence is then measured. A highly sensitive method has been developed using N-(pyridin-2-yl)-quinoline-2-carbothioamide (PQCTA), which is oxidized by Tl(III) in a slightly acidic solution to form a highly fluorescent product. rsc.orgrsc.org This method is notable for its very low detection limit (0.16 ng L⁻¹) and its ability to tolerate a large excess of potentially interfering ions, including phosphate. rsc.org
For ultra-trace analysis, mass spectrometry and atomic absorption spectrometry are the most widely used techniques due to their high sensitivity and specificity. nih.govresearchgate.net
Atomic Absorption Spectrometry (AAS) measures the absorption of light by free atoms in the gaseous state. nih.gov Flame AAS (FAAS) is a robust and common technique, while Graphite Furnace AAS (GFAAS) offers significantly lower detection limits, making it suitable for environmental samples. asianpubs.orgusgs.gov GFAAS methods can be used to analyze water samples with Tl concentrations as low as 1 µg/L. usgs.gov The sensitivity of AAS can be further enhanced by coupling it with preconcentration techniques like solid-phase extraction. asianpubs.orgnih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is one of the most powerful techniques for trace element analysis. researchgate.netnih.gov It combines a high-temperature plasma source to ionize the sample with a mass spectrometer to separate and quantify the ions. ICP-MS is renowned for its exceptionally low detection limits, often in the parts-per-trillion (ng/L) or even parts-per-quadrillion (pg/L) range, and its ability to perform multi-element analysis. researchgate.netmdpi.com Validated ICP-MS methods can quantify thallium in various food and biological matrices with a limit of detection around 0.037 ng/mL. nih.gov
The table below compares the detection limits of various analytical techniques for thallium.
| Analytical Technique | Reagent/Method | Detection Limit | Reference |
| Spectrophotometry | Trifluoperazine hydrochloride | 0.0095 µg/cm² (Sandell's sensitivity) | nih.gov |
| Spectrophotometry | MBTH and IDB | 0.0147 µg/mL | researchgate.net |
| Spectrofluorimetry | N-(pyridin-2-yl)-quinoline-2-carbothioamide (PQCTA) | 0.16 ng/L | rsc.org |
| Flame AAS (with SPE) | Dimethylthallium phosphine (B1218219) reagent | 0.05 µg/L | asianpubs.org |
| Graphite Furnace AAS | Standard method | 1 µg/L | usgs.gov |
| ICP-MS | Validated method for biological matrices | 0.037 ng/mL (in plasma) | nih.gov |
| ICP-MS | Preconcentration on modified silica (B1680970) gel | 1.21 µg/L | nih.gov |
Advanced Research Topics and Future Directions in Thallium Iii Phosphate Chemistry
Exploration of Novel Thallium(III)-Phosphate Composites and Nanomaterials
The development of new materials with enhanced or novel properties is a cornerstone of materials science. In the realm of thallium(III) phosphate (B84403), research is expanding to include the creation of complex composites and nanoscale materials, opening doors to new applications.
One significant area of exploration is the incorporation of thallium(III) into polyoxometalates (POMs), which are large, anionic metal-oxo clusters. These composites can exhibit unique catalytic, medicinal, and material properties. Research has led to the synthesis and characterization of thallium(III)-containing polyoxotungstates and polyoxopalladates. For instance, discrete thallium-containing polyoxometalates have been structurally characterized, demonstrating the feasibility of integrating Tl(III) into these complex inorganic frameworks. springerprofessional.defrontiersin.orgmdpi.com A notable example is the dithallium(III)-containing 30-tungsto-4-phosphate, [Tl₂Na₂(H₂O)₂{P₂W₁₅O₅₆}₂]¹⁶⁻, which showcases the ability of phosphate-containing tungstate (B81510) frameworks to host Tl(III) ions in an octahedral coordination environment. Similarly, thallium(III)-encapsulated polyoxopalladates, such as [TlPd₁₂O₈(PO₄)₈]¹³⁻, have been synthesized, highlighting the versatility of phosphate-capped nanocubes in stabilizing Tl(III) centers. iucr.org
The foray into nanomaterials represents another promising direction. While specific research on pure TlPO₄ nanoparticles is still emerging, related studies provide a strong impetus for future work. For example, the synthesis of thallium-texaphyrin nanoparticles has been explored for potential applications in cancer therapy. scispace.comacs.org These studies demonstrate the feasibility of creating thallium-containing nanoscale delivery systems. The unique quantum effects and high surface-area-to-volume ratios of nanomaterials could unlock novel optical, electronic, and catalytic properties in thallium(III) phosphate. Future research will likely focus on the controlled synthesis of TlPO₄ nanoparticles, nanorods, and nanosheets and the investigation of their size- and shape-dependent properties.
The table below summarizes key examples of advanced thallium(III)-phosphate-containing materials.
| Material Type | Specific Example | Key Structural Feature | Potential Application Area |
| Polyoxotungstate | [Tl₂Na₂(H₂O)₂{P₂W₁₅O₅₆}₂]¹⁶⁻ | Tl(III) ions sandwiched between trilacunary Wells-Dawson fragments | Catalysis, Medicine |
| Polyoxopalladate | [TlPd₁₂O₈(PO₄)₈]¹³⁻ | Tl(III) encapsulated in a phosphate-capped palladate nanocube | Catalysis, Antiviral/Antitumor agents |
| Nanoparticles | Thallium-Texaphyrin | Thallium complex integrated into a nanoparticle delivery system | Radiotherapy |
Deeper Mechanistic Understanding of Thallium(III) Reactivity in Complex Phosphate Environments
A fundamental understanding of the reactivity of thallium(III) in the presence of phosphate and related ligands is crucial for controlling the synthesis of new materials and predicting their behavior in various chemical systems. Current research is delving into the kinetics and mechanisms of redox reactions and the intricacies of its coordination chemistry.
Studies on the reduction of thallium(III) in the presence of phosphorus-containing compounds, such as hypophosphite, have provided valuable mechanistic insights. The reaction between Tl(III) and hypophosphite has been shown to proceed via the formation of a complex between the two species, with the rate of reduction being influenced by the presence of other coordinating ions like chloride. doabooks.org Similarly, the oxidation of phosphorous acid by thallium(III) in acidic solutions has been investigated, revealing a rate law consistent with the formation of a Tl(III)-phosphorous acid complex. researchgate.net These studies underscore the importance of complex formation in the redox chemistry of thallium(III) in phosphate-rich environments.
The coordination chemistry of thallium(III) is another area of active investigation. Tl(III) can form a variety of complexes with different coordination numbers and geometries. mdpi.comnih.gov In the presence of phosphate and other ligands, the coordination sphere of Tl(III) will be influenced by factors such as pH, concentration, and the nature of the co-ligands. Understanding the speciation of Tl(III) in complex aqueous phosphate solutions is a key challenge. Advanced spectroscopic and computational techniques are being employed to elucidate the structure and stability of various Tl(III)-phosphate complexes in solution. This knowledge is vital for predicting reaction pathways and designing synthetic strategies for new materials.
Future research in this area will likely involve:
In-situ spectroscopic studies: Utilizing techniques like NMR and X-ray absorption spectroscopy to probe the local coordination environment of Tl(III) in real-time during reactions in phosphate media.
Computational modeling: Employing density functional theory (DFT) and other computational methods to model the structures, energies, and reaction pathways of Tl(III)-phosphate complexes.
Kinetic studies under a wider range of conditions: Investigating the influence of various parameters, such as ionic strength and the presence of diverse organic and inorganic co-solutes, on the reactivity of Tl(III) in phosphate environments.
High-Pressure Studies of Thallium(III) Phosphate Phase Behavior
The study of materials under high pressure is a powerful tool for discovering new phases with unique properties. While high-pressure research on elemental thallium has revealed a series of phase transitions, the behavior of thallium(III) phosphate under extreme pressures remains a largely unexplored territory. arxiv.orgnih.gov
Investigations into elemental thallium have shown that it undergoes a phase transition from a hexagonal close-packed (hcp) structure to a face-centered cubic (fcc) structure at approximately 3.5 GPa. Further compression leads to a distorted fcc phase, and theoretical calculations predict even more complex structures at terapascal pressures. arxiv.org These studies on the elemental form provide a foundational understanding of how pressure can influence the electronic structure and bonding of thallium.
However, there is a significant lack of experimental and theoretical data on the high-pressure phase diagram of thallium(III) phosphate. The introduction of the phosphate group and the trivalent oxidation state of thallium are expected to lead to a much more complex high-pressure behavior compared to the pure element. The rigidity of the PO₄ tetrahedra and the nature of the Tl-O-P linkages will play a critical role in the structural response to compression.
Future research in this area is essential and should focus on:
High-pressure synthesis: Attempting the synthesis of novel thallium(III) phosphate polymorphs or related compounds under high-pressure and high-temperature conditions.
In-situ X-ray diffraction and spectroscopy: Using diamond anvil cells coupled with synchrotron X-ray sources and spectroscopic techniques to probe the crystal structure and electronic properties of TlPO₄ under compression.
First-principles calculations: Employing computational methods to predict the phase stability and electronic structure of thallium(III) phosphate at high pressures, which can guide experimental efforts.
The table below outlines the known and predicted high-pressure phases of elemental thallium, which can serve as a reference for future studies on its compounds.
| Pressure Range | Stable Phase | Crystal Structure |
| Ambient - 3.5 GPa | α-Tl | Hexagonal Close-Packed (hcp) |
| 3.5 - 83 GPa | β-Tl | Face-Centered Cubic (fcc) |
| > 83 GPa (predicted) | - | Body-Centered Tetragonal (bct) |
| > 4.3 TPa (predicted) | - | Close-Packed Orthorhombic |
Rational Design Principles for Tailored Thallium(III) Phosphate Materials with Enhanced Functionality
The ultimate goal of much of the research into thallium(III) phosphate is the ability to design and synthesize new materials with specific, predictable, and enhanced functionalities. While rational design principles for TlPO₄ are still in their infancy, lessons can be drawn from the broader field of inorganic materials chemistry, particularly the design of other metal phosphate materials. springerprofessional.de
The key to rational design lies in understanding the intricate relationships between a material's structure at the atomic and molecular level and its macroscopic properties. For thallium(III) phosphate, this involves considering several key factors:
The role of the Tl(III) cation: The electronic configuration and coordination preferences of Tl(III) will dictate the local geometry and bonding within the crystal structure. The potential for stereochemically active lone pairs, although less pronounced than in Tl(I), could also influence the structural framework.
The versatility of the phosphate anion: The phosphate group can act as a versatile building block, forming simple orthophosphates, or polymerizing into pyrophosphates, polyphosphates, or even more complex open-framework structures. The connectivity of the phosphate tetrahedra will have a profound impact on the dimensionality and porosity of the resulting material.
Incorporation of other elements: The creation of solid solutions or composite materials by introducing other metal cations or anionic groups can be a powerful strategy for tuning the electronic and optical properties of thallium(III) phosphate.
Computational materials science is poised to play a pivotal role in the rational design of new thallium(III) phosphate materials. First-principles calculations can be used to predict the stability of hypothetical structures, calculate their electronic band structures and optical properties, and screen for promising candidates for specific applications, such as in catalysis, as phosphors, or as sensor materials. mdpi.com
Future progress in this area will depend on a synergistic approach that combines:
Predictive computational modeling: To guide the synthesis of new materials with desired properties.
Advanced synthesis techniques: To realize the computationally designed structures.
Comprehensive characterization: To validate the structures and properties of the newly synthesized materials and provide feedback for refining the design principles.
By leveraging these strategies, the scientific community can move beyond serendipitous discovery and towards the deliberate creation of novel thallium(III) phosphate materials with tailored functionalities for a range of technological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
